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molecular formula C9H16N2 B046681 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS No. 6674-22-2

1,8-Diazabicyclo[5.4.0]undec-7-ene

Cat. No. B046681
M. Wt: 152.24 g/mol
InChI Key: GQHTUMJGOHRCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723479

Procedure details

A mixture of methyl 2-formyl-5-methoxyphenoxyacetate (27.7 g), 1,8-diazabicyclo[5.4.0]-7-undecene (40.8 g) and toluene (200 ml) was heated under refluxing conditions for 4 hours. The reaction mixture was concentrated under reduced pressure; after 6N hydrochloric acid was added, the residue was extracted with ethyl acetate. After the ethyl acetate layer was washed with water and dried (MgSO4), the solvent was distilled off; 10% hydrochloric acid-methanol (30 ml) was added to the residue, followed by heating at 70° to 80° C. for 4 hours. The reaction mixture was concentrated under reduced pressure; water was added, followed by extraction with ethyl acetate. After the ethyl acetate layer was washed with water and dried (MgSO4), the solvent was distilled off; the residue was subjected to silica gel column chromatography. From the fraction eluted with chloroform-hexane (1:2, v/v), methyl 6-methoxybenzofuran-2-carboxylate (14.3 g, 57%) was obtained, which was then recrystallized from dichloromethane-isopropyl ether to yield colorless prisms having a melting point of 97° to 98° C.
Name
methyl 2-formyl-5-methoxyphenoxyacetate
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:4]=1[O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=O.C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:3]2[CH:1]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[O:5][C:4]=2[CH:11]=1

Inputs

Step One
Name
methyl 2-formyl-5-methoxyphenoxyacetate
Quantity
27.7 g
Type
reactant
Smiles
C(=O)C1=C(OCC(=O)OC)C=C(C=C1)OC
Name
Quantity
40.8 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under refluxing conditions for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
after 6N hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
10% hydrochloric acid-methanol (30 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 70° to 80° C. for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
From the fraction eluted with chloroform-hexane (1:2

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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